N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound features a pyrimidine core substituted with a 4-methylpiperidinyl group at position 2 and a methyl group at position 4. The pyrimidine ring is linked via an ether oxygen to an acetamide moiety, which is further substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-7-9-25(10-8-14)21-22-17(4)12-20(24-21)27-13-19(26)23-18-6-5-15(2)11-16(18)3/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAHYZVXSXSICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2,4-dimethylphenylamine, which is then reacted with various reagents to introduce the piperidinyl and pyrimidinyl groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted the potential of pyrimidine derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The presence of the piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in conditions such as Alzheimer's disease and schizophrenia. Studies have shown that similar compounds can modulate neurotransmitter systems, offering therapeutic benefits .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM. This study underscores the compound's potential as an anticancer agent and warrants further exploration into its mechanism of action.
Case Study 2: Neuroprotective Effects
A recent animal model study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data
Table 1: Key Properties of Selected Analogues
Biological Activity
N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound with the CAS number 1226431-08-8 and a molecular weight of 368.5 g/mol. Its complex structure suggests potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C21H28N4O2. The compound features a dimethylphenyl group and a pyrimidine derivative linked via an acetamide moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its potential as an antagonist for the Orexin-2 receptor (OX2R). Research indicates that compounds with similar structural features exhibit significant pharmacological effects.
Pharmacological Properties
- Orexin Receptor Antagonism : Studies have shown that related compounds can effectively antagonize the OX2R, leading to potential applications in sleep disorders and metabolic syndromes. For instance, compounds exhibiting high selectivity against OX1R have demonstrated promising results in preclinical models .
- Anti-inflammatory Activity : The compound's structure suggests it may possess anti-inflammatory properties. Similar pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines in animal models, indicating a potential mechanism for reducing inflammation .
- Antitumor Activity : Some derivatives of pyrimidine compounds have shown significant antitumor activity through inhibition of specific kinases involved in cancer cell proliferation. This suggests that this compound could be explored for its anticancer potential .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural modifications influence biological activity. For this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity and receptor binding |
| Pyrimidine Core | Essential for receptor interaction |
| Acetamide Moiety | Influences solubility and bioavailability |
| Methyl Substituents | Modulate potency and selectivity |
Case Studies
- In Vivo Studies : Animal studies assessing the oral bioavailability of structurally similar compounds indicated high absorption rates (>90%) and significant metabolic stability, which are promising for further development into therapeutic agents .
- Clinical Relevance : In a study involving a related compound acting on OX receptors, researchers noted improved sleep quality and reduced appetite in rodent models, suggesting potential applications in treating obesity and sleep-related disorders .
- Mechanistic Insights : Research has demonstrated that certain analogs can inhibit tumor necrosis factor-alpha (TNF-alpha) production in response to lipopolysaccharide (LPS) stimulation, highlighting their potential as anti-inflammatory agents in rheumatoid arthritis models .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization involves multi-step reactions with careful control of intermediates and reaction conditions. Key strategies include:
- Intermediate Purification: Use column chromatography or recrystallization after each step to isolate high-purity intermediates, as demonstrated in similar acetamide syntheses (e.g., 60% yield via recrystallization in ).
- Catalytic Efficiency: Introduce catalysts (e.g., Pd-based or acid/base catalysts) for coupling reactions, as seen in pyrimidine derivatives ( ).
- Temperature Control: Optimize reaction temperatures to minimize side products; for example, maintaining 60–80°C during acetamide bond formation ( ).
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates ( ).
Table 1: Yield Comparison in Analogous Syntheses
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- ¹H NMR: Assign protons in aromatic (δ 6.5–8.5 ppm) and aliphatic regions (e.g., CH3 at δ 2.0–2.5 ppm). Integrate signals to confirm substituent ratios ( ).
- LC-MS: Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities. For example, a pyrimidine derivative showed m/z 376.0 [M+H]⁺ ( ).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in pyrimidines; ).
Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact pharmacokinetic properties?
Answer:
- Lipophilicity: Introducing trifluoromethyl groups increases logP values, enhancing membrane permeability ().
- Metabolic Stability: Fluorinated groups reduce oxidative metabolism, as observed in analogues with prolonged half-lives ().
- Synthetic Challenges: Fluorine incorporation requires specialized reagents (e.g., Selectfluor®) and anhydrous conditions ().
Advanced: What methodologies resolve contradictions in biological activity data?
Answer:
- Dose-Response Curves: Establish EC50/IC50 values across multiple assays to distinguish true activity from assay-specific artifacts ().
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding to intended targets ().
- Meta-Analysis: Compare data across studies with standardized protocols (e.g., OECD guidelines for cytotoxicity; ).
Advanced: How can computational methods optimize reaction pathways?
Answer:
- Quantum Chemical Calculations: Predict transition states and reaction barriers (e.g., ICReDD’s path-search methods; ).
- Machine Learning: Train models on experimental datasets to predict optimal solvents/catalysts ( ).
- DFT Studies: Analyze electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine reactivity; ).
Basic: What in vitro assays are suitable for initial activity screening?
Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates for real-time monitoring of target enzymes (e.g., kinases; ).
- Cell Viability Assays: MTT or resazurin-based assays to evaluate cytotoxicity ().
- Membrane Permeability: Caco-2 cell models to predict oral bioavailability ().
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
- Rodent Models: Administer via IV/PO routes and collect plasma samples for LC-MS/MS analysis ().
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs ().
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites in hepatic microsomes ().
Advanced: What is the role of crystal structure analysis in drug design?
Answer:
- Hydrogen Bonding: Identify key interactions (e.g., N–H⋯O in pyrimidines) for target binding ( ).
- Polymorphism Screening: Assess stability of crystalline forms under humidity/temperature stress ( ).
- Co-Crystallization: Resolve ligand-target complexes to guide SAR (structure-activity relationship) studies ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
